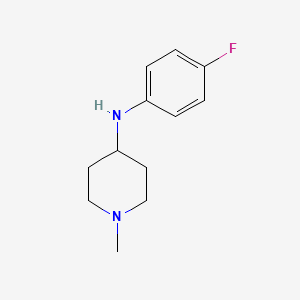

N-(4-fluorophenyl)-1-methylpiperidin-4-amine

Descripción general

Descripción

N-(4-Fluorophenyl)-1-methylpiperidin-4-amine (NMPF) is a synthetic organic compound with a wide range of applications in the field of science. It is a versatile molecule that can be used in a variety of contexts, including as a reagent in chemical synthesis, as a therapeutic agent in medicine, and as a research tool in biochemistry and physiology. This article will discuss the synthesis method of NMPF, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activities

Fluorinated compounds have been synthesized and evaluated for their anti-inflammatory activities, particularly as TNF-α inhibitors. These compounds have shown potent inhibitory effects against TNF-α generation when activated by lipopolysaccharides (LPS) .

Antibacterial Agents

Novel series of fluorinated heterocyclic derivatives have been designed and synthesized, showing significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria .

Synthesis of Thiazolidinones

Fluorinated anilines have been used in the synthesis of polyfluorinated 4-thiazolidinones, which are evaluated for various biological activities .

Mecanismo De Acción

Target of Action

The primary target of N-(4-fluorophenyl)-1-methylpiperidin-4-amine is the Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are a class of fungicides that are used for plant protection. They play a crucial role in the inhibition of phytopathogenic fungi .

Mode of Action

N-(4-fluorophenyl)-1-methylpiperidin-4-amine interacts with its targets by binding with the ubiquinone-binding region of SDH . This interaction is facilitated by various bonds such as hydrogen bond, carbon hydrogen bond, π-alkyl, amide-π stacking, F–N and F–H interactions . This strong inhibition activity results in significant changes in the structure of mycelia and cell membrane .

Biochemical Pathways

The compound affects the biochemical pathways related to the production of reactive oxygen species and mitochondrial membrane potential . The compound increases both the intracellular reactive oxygen species level and mitochondrial membrane potential .

Pharmacokinetics

Based on the general metabolic pathways of similar compounds, it can be anticipated to involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation and o-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Result of Action

The result of the compound’s action is the inhibition of the growth of phytopathogenic fungi. It has been found to have high activity and broad-spectrum property . Especially, N′-(4-fluorophenyl)picolinohydrazide showed superior inhibition activity on SDH in Alternaria brassicae .

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-1-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-15-8-6-12(7-9-15)14-11-4-2-10(13)3-5-11/h2-5,12,14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRHBQHLQUOKQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256279 | |

| Record name | N-(4-Fluorophenyl)-1-methyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-1-methylpiperidin-4-amine | |

CAS RN |

36796-54-0 | |

| Record name | N-(4-Fluorophenyl)-1-methyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36796-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluorophenyl)-1-methyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.